molecular formula C9H12BrNO3S B8610599 3-Bromo-n-(2-methoxyethyl)benzenesulfonamide

3-Bromo-n-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B8610599
M. Wt: 294.17 g/mol
InChI Key: FKLYLEWOGUUFET-UHFFFAOYSA-N
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Description

3-Bromo-n-(2-methoxyethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and a 2-methoxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-n-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-n-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted sulfonamides.

    Oxidation: Sulfonic acids are the primary products.

    Reduction: Amines are formed as major products.

Scientific Research Applications

3-Bromo-n-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential antibacterial and antifungal agents.

    Biological Studies: The compound is employed in studies investigating the inhibition of enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-n-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. This inhibition can disrupt essential biological processes, such as bacterial cell wall synthesis, resulting in antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 3-bromo-N-(2-methoxybenzylidene)benzohydrazide
  • N-(2-methoxyethyl)-4-bromobenzenesulfonamide

Uniqueness

3-Bromo-n-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of the 2-methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C9H12BrNO3S

Molecular Weight

294.17 g/mol

IUPAC Name

3-bromo-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C9H12BrNO3S/c1-14-6-5-11-15(12,13)9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3

InChI Key

FKLYLEWOGUUFET-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-bromobenzenesulfonyl chloride (1.00 g, 3.72 mmol) in acetone (10 mL) was added 2-methoxyethylamine (0.97 mL, 11.15 mmol, 3.0 eq) and potassium carbonate (2.57 g, 18.6 mmol, 5.0 eq), and the reaction was stirred at 40° C. for 5 h. The mixture was cooled to room temperature and then partitioned between EtOAc and water, and the organic phase was washed with brine, dried over MgSO4, and concentrated at reduced pressure. The residue was purified by MPLC (20% to 25% EtOAc/hexane) to give 1.05 g (96%) of the desired product as an oil. TLC [30% EtOAc/hexane], Rf=0.33.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

Prepared by general procedure III from 3-bromobenzenesulfonyl chloride (5.0 g, 20 mmol) and 2-methoxyethyl amine (1.62 g, 22 mmol) to give the title compound (5.7 g, 99%) as light-yellow liquid. MS (ISP) 294.0[(M+H)+].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Yield
99%

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